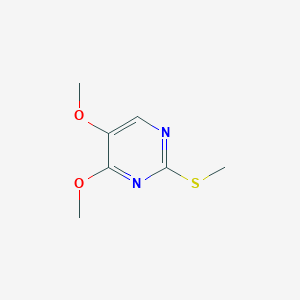

4,5-Dimethoxy-2-(methylsulfanyl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethoxy-2-methylsulfanylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-10-5-4-8-7(12-3)9-6(5)11-2/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRDCASUWCOWWIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1OC)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301283187 | |

| Record name | 4,5-Dimethoxy-2-(methylthio)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301283187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338954-60-2 | |

| Record name | 4,5-Dimethoxy-2-(methylthio)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338954-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dimethoxy-2-(methylthio)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301283187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,5 Dimethoxy 2 Methylsulfanyl Pyrimidine and Analogous Pyrimidine Systems

Strategies for Constructing the Pyrimidine (B1678525) Nucleus

The formation of the pyrimidine core can be accomplished through several convergent strategies, including classical cyclocondensation reactions and modern multi-component and cycloaddition approaches.

One of the most fundamental and widely utilized methods for constructing the pyrimidine ring involves the cyclocondensation of a three-carbon (C-C-C) fragment with a nitrogen-carbon-nitrogen (N-C-N) fragment. bu.edu.eg Thio-containing precursors, such as thiourea (B124793), are common N-C-N building blocks in these reactions. bu.edu.egnih.gov This [3+3] cyclization process is a popular approach for creating thioxopyrimidines, which can be further functionalized. nih.gov The reaction typically involves the condensation of a 1,3-bifunctional three-carbon compound, like a β-dicarbonyl compound, with thiourea. bu.edu.egresearchgate.net

For example, a one-pot, three-component coupling of a 1,3-diketone, an aldehyde, and thiourea can be used to generate tetrahydro pyrimidines, which can serve as precursors to fully aromatic systems. researchgate.net These methods highlight a direct and efficient pathway to thio-substituted pyrimidine cores. asianpubs.org

Table 1: Examples of Cyclocondensation Components for Pyrimidine Synthesis

| C-C-C Fragment | N-C-N Fragment | Resulting Core Structure |

|---|---|---|

| β-Dicarbonyl Compound | Thiourea | Pyrimidine-2-thione |

| 1,3-Diketone | Urea/Thiourea | Tetrahydropyrimidine |

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in building molecular complexity from simple starting materials in a single step. mdpi.comresearchgate.net Several MCRs have been developed for pyrimidine synthesis.

One such strategy is the [3+2+1] three-component annulation, which can involve the reaction of amidines, ketones, and a one-carbon source like N,N-dimethylaminoethanol. nih.govorganic-chemistry.org This method forms one C-C and two C-N bonds in a single oxidative process. nih.gov Another approach is an iridium-catalyzed multicomponent synthesis that combines amidines with up to three different alcohol molecules through a sequence of condensation and dehydrogenation steps, offering regioselective access to highly substituted pyrimidines. organic-chemistry.orgbohrium.com Other strategies include [2+2+2] cyclizations of ketones with nitriles, catalyzed by copper. mdpi.com These MCRs provide rapid access to diverse pyrimidine libraries by simply varying the reacting components. mdpi.combohrium.com

Oxidative annulation provides a modern avenue for pyrimidine synthesis, often involving C-H bond functionalization. rsc.org A copper-catalyzed [3+3] annulation of amidines with saturated ketones proceeds through a cascade of oxidative dehydrogenation, annulation, and subsequent oxidative aromatization. rsc.org This method utilizes the direct β-C(sp³)–H functionalization of the saturated ketone. rsc.org

Another example involves a K₂S₂O₈-facilitated oxidative annulation reaction, where acetophenone-formamide conjugates are activated to form 4-arylpyrimidines. rsc.org An eco-friendly oxidative [3+2+1] annulation of amidines, ketones, and N,N-dimethylaminoethanol (acting as a one-carbon donor via oxidation) also provides an efficient route to the pyrimidine framework. nih.govorganic-chemistry.org

Table 2: Overview of Oxidative Annulation Strategies

| Reaction Type | Key Reactants | Catalyst/Promoter | Key Feature |

|---|---|---|---|

| [3+3] Annulation | Amidines, Saturated Ketones | Copper, 4-HO-TEMPO | Oxidative dehydrogenation/aromatization. rsc.org |

| Oxidative Annulation | Acetophenone-formamide conjugates | K₂S₂O₈ | Forms 4-arylpyrimidines. rsc.org |

The Inverse Electron Demand Diels-Alder (IEDDA) reaction is a powerful cycloaddition strategy for synthesizing heterocyclic systems. In this approach, an electron-deficient diene reacts with an electron-rich dienophile. Electron-deficient azadienes, such as 1,3,5-triazines, are common precursors for pyrimidine synthesis via IEDDA. enamine.net The reaction of these triazines with electron-rich systems like enamines results in the formation of substituted pyrimidines. enamine.net

The IEDDA reaction typically proceeds through a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that extrudes a stable small molecule (e.g., nitrogen gas from tetrazines or RCN from triazines), leading to an aromatized ring system. acsgcipr.org This methodology has been applied to both intermolecular and intramolecular reactions to construct fused and non-fused pyrimidine derivatives. wur.nl The reaction is valued for its mild conditions and high regioselectivity.

Targeted Synthesis of 4,6-Dimethoxy-2-(methylsulfanyl)pyrimidine (as a Closely Related Analogue)

The synthesis of the closely related analogue, 4,6-dimethoxy-2-(methylsulfanyl)pyrimidine, typically involves the functionalization of a pre-formed pyrimidine ring rather than de novo construction. This is often achieved through nucleophilic substitution reactions on a suitably halogenated pyrimidine precursor.

The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution, particularly at the C2, C4, and C6 positions. echemi.combhu.ac.in Leaving groups at these positions, such as halides, are readily displaced by nucleophiles. bhu.ac.in The stability of the anionic intermediate (Meisenheimer complex) is enhanced by the delocalization of the negative charge onto the ring nitrogen atoms, which favors attack at the 2- and 4-positions. echemi.comstackexchange.com

A common route to 4,6-dimethoxy-2-(methylsulfanyl)pyrimidine starts with a di-chlorinated precursor, such as 4,6-dichloro-2-(methylthio)-1,3-pyrimidine. google.com This starting material undergoes a double nucleophilic substitution reaction with an alkali metal methoxide, such as sodium methoxide, to replace both chlorine atoms with methoxy (B1213986) groups. google.com

Alternatively, a facile synthesis can be achieved by the nucleophilic substitution of 2-chloro-4,6-dimethoxypyrimidine (B81016) with sodium methyl mercaptide, which yields the target compound 4,6-dimethoxy-2-(methylsulfanyl)pyrimidine in high yield. asianpubs.orgresearchgate.net This product is a key intermediate for various agrochemicals and can be subsequently oxidized to the corresponding methylsulfonyl pyrimidine. asianpubs.orgresearchgate.netprepchem.comnih.govgoogle.com

Table 3: Synthetic Route to 4,6-Dimethoxy-2-(methylsulfanyl)pyrimidine via Nucleophilic Substitution

| Starting Material | Reagent | Product | Yield |

|---|---|---|---|

| 2-Chloro-4,6-dimethoxypyrimidine | Sodium methyl mercaptide | 4,6-Dimethoxy-2-(methylsulfanyl)pyrimidine | 95.6%. asianpubs.orgresearchgate.net |

Methodologies for Introducing the Methylsulfanyl Moiety

The introduction of the methylsulfanyl (or methylthio) group at the C2 position of the pyrimidine ring is a crucial step in the synthesis of the target compound and its analogues. A primary method involves the nucleophilic substitution of a suitable leaving group, typically a halogen, with a sulfur-based nucleophile.

A facile and high-yield synthesis of 4,6-dimethoxy-2-methylthiopyrimidine (B1363538) is achieved through the nucleophilic substitution of 2-chloro-4,6-dimethoxypyrimidine. asianpubs.orgresearchgate.net In this reaction, the chlorine atom at the 2-position is displaced by sodium methyl mercaptide (NaSMe). The reaction is often facilitated by a phase transfer catalyst, such as tetrabutylammonium (B224687) bromide, in a suitable solvent like methanol (B129727). asianpubs.org This approach is efficient, achieving yields as high as 95.6%. asianpubs.orgresearchgate.net

Another pathway starts from 2-methylthiobarbiturate, which undergoes chlorination, often with toxic reagents like phosphorus oxychloride, followed by methylation. asianpubs.org However, this method is falling out of favor due to the hazardous nature of the reagents and the production of significant industrial waste. asianpubs.org Alternative S-methylation techniques have also been explored, though some involve toxic substances. bohrium.com

Green Chemistry Principles in Synthetic Pathways for Related Pyrimidines

The synthesis of pyrimidine derivatives is increasingly guided by the principles of green chemistry, aiming to reduce environmental impact by using safer reagents, minimizing waste, and improving energy efficiency. rasayanjournal.co.inpowertechjournal.com Traditional methods often rely on hazardous solvents and toxic reagents, posing risks to both human health and the environment. rasayanjournal.co.in In contrast, modern green approaches utilize techniques such as catalysis, microwave-assisted synthesis, solvent-free reactions, and ultrasonic activation to achieve higher yields, shorter reaction times, and simpler workup procedures. rasayanjournal.co.innih.govbenthamdirect.com

These sustainable techniques not only offer environmental and financial benefits but also align with global sustainability goals in the chemical industry. powertechjournal.comnih.gov The emphasis is on developing processes that are both efficient and environmentally benign. powertechjournal.com

Utilization of Environmentally Benign Reagents (e.g., Dimethyl Carbonate as a Methylating Agent)

A key aspect of green pyrimidine synthesis is the substitution of hazardous reagents with safer alternatives. Dimethyl carbonate (DMC) is an example of an environmentally benign reagent used for methylation. researchgate.net It serves as a greener alternative to highly toxic traditional methylating agents like dimethyl sulfate. asianpubs.org For instance, the methylation of 4,6-dimethyl-1-mercaptopyrimidine can be accomplished using dimethyl carbonate in the presence of tetrabutylammonium bromide to yield the corresponding 2-methylthiopyrimidine derivative. researchgate.net This method avoids the significant hazards associated with conventional methylating agents.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is fundamental to improving the efficiency and sustainability of pyrimidine synthesis. This involves the careful selection of catalysts, solvents, and energy sources. For example, in the cyclization reaction to form the initial pyrimidine ring, sodium hydroxide (B78521) has been identified as a crucial catalyst and ethanol (B145695) as the optimal solvent for achieving good yields. bohrium.com

In subsequent steps, such as the oxidation of the methylsulfanyl group to a methylsulfonyl group, the use of a phase transfer catalyst like tetrabutylammonium bromide has been shown to significantly improve yields. bohrium.com The choice of oxidant is also critical; while reagents like m-CPBA can provide excellent yields, alternatives such as hydrogen peroxide with sodium tungstate (B81510) are being used as part of greener oxidation protocols. asianpubs.orgresearchgate.netresearchgate.net These optimizations lead to fewer reaction steps, better yields, and the avoidance of hazardous conditions. bohrium.com

Derivatization Approaches from 2-(Methylsulfanyl)pyrimidine Scaffolds

The 2-(methylsulfanyl)pyrimidine core is a versatile scaffold for the synthesis of a wide range of functionalized pyrimidine derivatives. bohrium.comnih.gov The methylsulfanyl group can be easily oxidized to the more reactive methylsulfonyl group, which is an excellent leaving group. researchgate.netacs.org This allows for subsequent nucleophilic substitution reactions, enabling the introduction of various functional groups at the C2 position. researchgate.net This reactivity makes 2-(methylsulfanyl)pyrimidines key intermediates in the preparation of numerous biologically active compounds and agrochemicals. bohrium.comgoogle.com

Selective Introduction of Methoxy Substituents at Specific Ring Positions

The selective introduction of methoxy groups onto the pyrimidine ring is a common derivatization strategy. Starting from a polychlorinated precursor, such as 4,6-dichloro-2-(methylthio)-1,3-pyrimidine, methoxy groups can be introduced sequentially. By controlling the reaction conditions and stoichiometry of an alkali metal methoxide, it is possible to selectively replace one or both chlorine atoms. researchgate.netgoogle.com

This stepwise substitution allows for the synthesis of both 4-chloro-6-methoxy-2-(methylthio)pyrimidine (B1588428) and the fully substituted 4,6-dimethoxy-2-(methylthio)pyrimidine from the same starting material. researchgate.net This controlled methoxylation is a key step in building the specific substitution pattern required for the target compound and its analogs.

Table 1: Selective Methoxylation of 2-(Methylsulfanyl)pyrimidine

| Starting Material | Reagent | Product(s) |

|---|---|---|

| 4,6-Dichloro-2-(methylthio)pyrimidine | Alkali Metal Methoxide | 4-Chloro-6-methoxy-2-(methylthio)pyrimidine and/or 4,6-Dimethoxy-2-(methylthio)pyrimidine |

Catalytic Systems in Pyrimidine Synthesis and Functionalization

Catalysis plays a pivotal role in the modern synthesis and functionalization of pyrimidines, offering pathways that are more efficient and selective than traditional methods. mdpi.com Various transition metals, including palladium, iridium, nickel, and ruthenium, are employed to catalyze a range of transformations on the pyrimidine core. mdpi.comnih.govacs.org

Palladium-catalyzed cross-coupling reactions, for instance, are widely used for C-H bond functionalization, allowing for the direct arylation of the pyrimidine ring. researchgate.net Iridium-pincer complexes have been shown to efficiently catalyze the regioselective [3+1+1+1] synthesis of pyrimidines from amidines and alcohols. mdpi.com Similarly, nickel and ruthenium catalysts have been developed for multicomponent tandem syntheses, enabling the direct construction of complex pyrimidine derivatives from simple starting materials like alcohols and guanidine (B92328) salts. mdpi.com These catalytic systems are essential for overcoming challenges such as heteroatom poisoning and for overriding the inherent positional selectivity often dictated by strongly coordinating groups within the substrate. nih.gov

The Pivotal Role of Phase-Transfer Catalysts in Pyrimidine Synthesis

Phase-transfer catalysis (PTC) has emerged as a powerful and environmentally benign technique in organic synthesis. It facilitates the reaction between reactants located in different phases (typically aqueous and organic) by transporting a reactant from one phase to another, thereby accelerating the reaction rate. Quaternary ammonium (B1175870) salts, such as Tetrabutylammonium Bromide (TBAB) and Tricaprylmethylammonium Chloride, are exemplary phase-transfer catalysts that have found significant application in the synthesis of pyrimidine derivatives.

These catalysts operate by forming a lipophilic ion pair with an aqueous-soluble reactant, which can then traverse the phase boundary into the organic phase to react with the substrate. This mechanism circumvents the need for expensive, anhydrous, or polar aprotic solvents, often leading to milder reaction conditions, improved yields, and simplified work-up procedures.

Research Findings on Tetrabutylammonium Bromide (TBAB)

Tetrabutylammonium bromide is a widely utilized phase-transfer catalyst known for its efficiency, commercial availability, and relatively low cost. Its catalytic prowess has been demonstrated in various multicomponent reactions for the synthesis of fused pyrimidine systems.

A notable application of TBAB is in the synthesis of pyrano[2,3-d]pyrimidinone and tetrahydrobenzo[b]pyran derivatives. In a study, TBAB was employed as a catalyst in an aqueous medium for the one-pot, three-component condensation of an aromatic aldehyde, malononitrile, and either barbituric acid or dimedone. The reactions proceeded smoothly under reflux conditions, affording the desired products in high yields with short reaction times. chem-soc.si The use of water as a solvent highlights the green chemistry aspect of this methodology.

Below is a table summarizing the results for the TBAB-catalyzed synthesis of pyrano[2,3-d]pyrimidinones in water, showcasing the efficiency of this catalyst with various aromatic aldehydes.

| Entry | Ar | Time (min) | Yield (%) |

| 1 | C₆H₅ | 35 | 92 |

| 2 | 4-CH₃-C₆H₄ | 30 | 95 |

| 3 | 4-OCH₃-C₆H₄ | 30 | 94 |

| 4 | 4-Cl-C₆H₄ | 40 | 90 |

| 5 | 4-NO₂-C₆H₄ | 45 | 88 |

| 6 | 3-NO₂-C₆H₄ | 45 | 89 |

| 7 | 2-Cl-C₆H₄ | 40 | 85 |

| 8 | 2,4-diCl-C₆H₄ | 40 | 86 |

| Data sourced from a study on the synthesis of pyrano[2,3-d]pyrimidinone derivatives. chem-soc.si |

Insights into Tricaprylmethylammonium Chloride

Tricaprylmethylammonium chloride, often known by the trade name Aliquat 336, is another prominent phase-transfer catalyst. Its longer alkyl chains can enhance its lipophilicity, which can be advantageous in certain reaction systems.

In the context of pyrimidine synthesis, its efficacy has been demonstrated in the Biginelli reaction for the preparation of 3,4-dihydropyrimidinones. A comparative study of different quaternary ammonium salts revealed that the structure of the catalyst, including the nature of the alkyl groups and the counter-ion, significantly influences the reaction yield. While tetrabutylammonium chloride (TBAC) was found to be more effective than tetrabutylammonium bromide (TBAB) in this specific reaction, Aliquat 336, with its longer alkyl chains, generally provided good to excellent yields, underscoring the importance of catalyst selection in optimizing synthetic outcomes. scirp.org

The following table presents a comparison of different phase-transfer catalysts in the synthesis of a model 3,4-dihydropyrimidinone.

| Catalyst | Time (h) | Yield (%) |

| TBAB | 24 | 70 |

| TBAC | 24 | 85 |

| Aliquat 336 | 24 | 90 |

| Data from a study on the phase-transfer catalysis improved synthesis of 3,4-dihydropyrimidinones. scirp.org |

Application of Heterogeneous and Nano-Catalysts in Pyrimidine Ring Formation

The drive towards sustainable chemistry has spurred significant interest in heterogeneous catalysts, including nano-catalysts. These materials offer several advantages over their homogeneous counterparts, such as ease of separation from the reaction mixture, potential for recyclability, and often enhanced stability and activity.

Fe3O4@nano-cellulose/Sb(V) in Pyrimidine Synthesis

A novel and promising heterogeneous catalyst is Fe3O4@nano-cellulose/Sb(V). This bio-based magnetic nano-catalyst combines the magnetic properties of iron oxide nanoparticles (Fe3O4), allowing for easy separation with an external magnet, with the high surface area and functionality of nano-cellulose. The incorporation of antimony(V) further enhances its catalytic activity.

This catalyst has been successfully employed in the one-pot, three-component synthesis of 4H-pyrimido[2,1-b]benzothiazole derivatives from an aromatic aldehyde, 2-aminobenzothiazole, and ethyl acetoacetate. The reactions were conducted under solvent-free conditions at 90 °C, resulting in high yields and short reaction times. A key advantage of this catalyst is its reusability; it was recovered and reused for at least three consecutive cycles without a significant loss in its catalytic efficiency. researchgate.net

Cerium Ammonium Nitrate as a Versatile Catalyst

Cerium Ammonium Nitrate (CAN) is an inexpensive and readily available reagent that has demonstrated remarkable versatility as a catalyst in organic synthesis. It can act as a Lewis acid to activate substrates and can also participate in single-electron transfer processes.

CAN has been effectively used in the synthesis of various heterocyclic compounds, including quinoxaline (B1680401) derivatives, which share a nitrogen-containing heterocyclic core with pyrimidines. For instance, CAN catalyzes the condensation reaction of 1,2-diketones and 1,2-diamines in water to produce quinoxalines in excellent yields. rsc.org Furthermore, it has been employed in the one-pot synthesis of 2-arylbenzothiazoles from 2-aminothiophenol (B119425) and aromatic aldehydes. nih.gov The mild reaction conditions, often at ambient temperature, and the use of environmentally benign solvents like methanol or water, make CAN an attractive catalyst for the synthesis of complex heterocyclic systems. rsc.orgnih.gov

The following table illustrates the efficiency of CAN in the synthesis of 2-arylbenzothiazoles, which are structurally related to substituted pyrimidines.

| Entry | Ar | Time (h) | Yield (%) |

| 1 | C₆H₅ | 2 | 75 |

| 2 | 4-OCH₃-C₆H₄ | 2 | 78 |

| 3 | 4-CH₃-C₆H₄ | 2.5 | 80 |

| 4 | 4-Cl-C₆H₄ | 3 | 85 |

| 5 | 4-NO₂-C₆H₄ | 4 | 89 |

| 6 | 2-Cl-C₆H₄ | 3 | 82 |

| 7 | 2-furyl | 2 | 78 |

| 8 | 2-thienyl | 2 | 80 |

| Data from a study on the CAN-catalyzed one-pot synthesis of 2-arylbenzothiazoles. nih.gov |

Chemical Reactivity and Mechanistic Studies of 4,5 Dimethoxy 2 Methylsulfanyl Pyrimidine and Derivatives

Oxidation Reactions of the Methylsulfanyl Group to Sulfonyl Moiety

The oxidation of the methylsulfanyl group is a key transformation, converting the thioether into a sulfone. This significantly alters the electronic properties of the C2 position, making it highly electrophilic and susceptible to nucleophilic attack.

The conversion of 2-(methylsulfanyl)pyrimidines to their corresponding 2-(methylsulfonyl)pyrimidines is a well-established and efficient process. asianpubs.orgtandfonline.com A variety of oxidizing agents can be employed for this transformation, with hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and Oxone being commonly utilized. acs.orgrsc.orgchemicalforums.com

Hydrogen peroxide, often in the presence of a catalyst like sodium tungstate (B81510) dihydrate, is a frequently used reagent for this oxidation. asianpubs.orgtandfonline.comresearchgate.net The reaction of 4,6-dimethoxy-2-(methylsulfanyl)pyrimidine with H₂O₂ in acetic acid, catalyzed by sodium tungstate, proceeds smoothly to afford 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine (B154808) in high yields. asianpubs.orgchemicalbook.com This method is considered environmentally friendly and efficient for large-scale synthesis. asianpubs.orgtandfonline.com

m-CPBA is another powerful oxidizing agent capable of converting sulfides to sulfones, often used in solvents like dichloromethane. acs.orgmasterorganicchemistry.com The reaction typically proceeds by treating the methylsulfanyl compound with at least two equivalents of m-CPBA to ensure complete oxidation to the sulfone. acs.org This method is valued for its reliability and effectiveness under mild conditions. masterorganicchemistry.comorganic-chemistry.org

The table below summarizes typical conditions for the oxidation of methylsulfanylpyrimidines to their sulfonyl derivatives based on literature precedents for the closely related 4,6-dimethoxy isomer.

| Starting Material | Oxidizing Agent/Catalyst | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 4,6-Dimethoxy-2-(methylsulfanyl)pyrimidine | H₂O₂ / Sodium tungstate dihydrate | Acetic Acid | 55 °C, 4 h | 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | 95% | asianpubs.org |

| 4,6-Dimethoxy-2-(methylsulfanyl)pyrimidine | H₂O₂ (30%) / Sodium tungstate | Acetic Acid | 40 °C, 3-5 h | 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | 83% | chemicalbook.com |

| 8-Chloro-6-methyl-2-(methylthio)pyrido[3,4-d]pyrimidine | m-CPBA | CH₂Cl₂ | 0 °C, 18 h | 8-Chloro-6-methyl-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine | - | acs.org |

The concept of regioselectivity in the oxidation of 4,5-dimethoxy-2-(methylsulfanyl)pyrimidine is straightforward as there is only one sulfur atom to be oxidized. wikipedia.org Therefore, the reaction selectively occurs at the methylsulfanyl group.

Stereochemical control is not a factor in the formation of the sulfone from the sulfide (B99878), as the resulting sulfonyl group is achiral. However, the intermediate sulfoxide (B87167) is chiral at the sulfur atom. researchgate.netrsc.org In the absence of a chiral catalyst or reagent, the oxidation of the sulfide to the sulfoxide would result in a racemic mixture. acs.org Subsequent oxidation of the sulfoxide to the sulfone destroys this stereocenter. For pyrimidine (B1678525) derivatives where chirality is a design element, asymmetric sulfoxidation methods have been developed, although specific studies on this compound are not extensively documented. rsc.orgresearchgate.netacs.org The primary focus in the synthesis of the corresponding sulfonyl derivative is typically the complete oxidation to the highly activated sulfone for subsequent reactions. researchgate.netresearchgate.net

Nucleophilic Aromatic Substitution (SNAr) on the Pyrimidine Ring

The pyrimidine ring, being an electron-deficient heterocycle, is inherently activated towards nucleophilic aromatic substitution (SNAr). nih.govnih.govstackexchange.com This reactivity is significantly enhanced by the presence of a strong electron-withdrawing group, such as the methylsulfonyl moiety, at the C2 position. researchgate.netnih.gov

The methylsulfonyl group (–SO₂CH₃) is an excellent leaving group in SNAr reactions due to its ability to stabilize a negative charge. researchgate.netbyu.edu Its introduction via oxidation of the methylsulfanyl group transforms the C2 position into a highly electrophilic center, readily attacked by a variety of nucleophiles. researchgate.netacs.org This strategy is fundamental in the synthesis of diverse 2-substituted pyrimidine derivatives. The displacement of the sulfonyl group is often preferred over the displacement of other potential leaving groups like halogens, depending on the reaction conditions and the nature of the nucleophile. researchgate.net

The cyano group can be introduced onto the pyrimidine ring by displacing the activated methylsulfonyl group. acs.org This transformation is typically achieved using a cyanide salt, such as potassium cyanide (KCN). researchgate.net For instance, 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine can be converted to 4,6-dimethoxypyrimidine-2-carbonitrile (B154273) by reaction with KCN. researchgate.net The displacement of the sulfinate group (formed from the sulfone) is an effective method for cyanation of the pyrimidine core. researchgate.netwikipedia.orgmdpi.com This reaction provides a valuable route to nitrile-substituted pyrimidines, which are versatile intermediates in organic synthesis. nih.govresearchgate.net

The activated 2-methylsulfonylpyrimidine core reacts readily with amine nucleophiles. researchgate.net Studies on related systems, such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine, have shown that the selectivity of the reaction can be controlled. researchgate.net Primary aliphatic amines have been found to selectively displace the sulfone group over chloro substituents. researchgate.net This chemoselectivity is valuable for the synthesis of polysubstituted pyrimidines. For example, 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine can be used in the preparation of N-methyl-4,6-dimethoxypyrimidin-2-amine by reacting it with methylamine. chemicalbook.com This reactivity highlights the utility of the methylsulfonyl group as a versatile activating group for the introduction of nitrogen-based nucleophiles onto the pyrimidine scaffold.

The table below provides examples of SNAr reactions on sulfonylpyrimidine derivatives.

| Substrate | Nucleophile | Conditions | Product | Reference |

|---|---|---|---|---|

| 4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine | KCN / 18-crown-6 | MeCN, ~20 °C | 4-Chloro-6-methoxypyrimidine-2-carbonitrile | researchgate.net |

| 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | Primary Aliphatic Amines | - | 4,6-Dichloro-N-alkylpyrimidin-2-amine | researchgate.net |

| 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | Methylamine | - | N-Methyl-4,6-dimethoxypyrimidin-2-amine | chemicalbook.com |

Electrophilic Substitution Reactions on the Pyrimidine Nucleus.

Halogenation at Specific Ring Positions (e.g., C5-Halogenation with N-Chlorosuccinimide).

The pyrimidine ring is generally considered electron-deficient, which typically makes it resistant to electrophilic substitution. However, the presence of electron-donating groups, such as the methoxy (B1213986) substituents in this compound, can activate the nucleus sufficiently to allow such reactions to occur. The C5 position is the most common site for electrophilic attack in activated pyrimidines, as it is electronically analogous to the ortho and para positions of a substituted benzene (B151609) ring, where the activating effects of substituents are most pronounced.

Halogenation is a key electrophilic substitution reaction for functionalizing the pyrimidine core. Reagents such as N-halosuccinimides (NXS), including N-Chlorosuccinimide (NCS), N-Bromosuccinimide (NBS), and N-Iodosuccinimide (NIS), are frequently employed for this purpose. These reagents offer milder and more selective reaction conditions compared to elemental halogens. rsc.org

Research on related pyrimidine systems has demonstrated the efficacy of these reagents. For instance, the C5-halogenation of various quinoline (B57606) derivatives has been successfully achieved using N-halosuccinimides in aqueous conditions, highlighting a metal-free and environmentally benign approach. rsc.org Similarly, the bromination of uridine (B1682114) and cytidine (B196190) derivatives at the C5 position is effectively carried out using 1,3-dibromo-5,5-dimethylhydantoin, another source of electrophilic bromine. nih.gov The efficiency of such brominations can be significantly enhanced by the addition of Lewis acids. nih.gov For pyrazolo[1,5-a]pyrimidines, a one-pot synthesis involving cyclization followed by oxidative halogenation using a combination of sodium halides (NaX) and potassium persulfate (K₂S₂O₈) has been developed. nih.gov

While direct studies on this compound are not extensively detailed in the provided search results, the principles derived from similarly activated systems are applicable. The two methoxy groups at the C4 and C5 positions would strongly activate the ring towards electrophilic attack. The C5 position, being para to the N1 and ortho to the C4-methoxy group, is the most electron-rich and sterically accessible site for halogenation.

Table 1: Examples of C5-Halogenation on Activated Pyrimidine and Related Heterocycles

| Substrate | Reagent | Position of Halogenation | Conditions | Reference |

|---|---|---|---|---|

| Uridine Derivatives | N-Bromosuccinimide (NBS) | C5 | DMF or ionic liquids | nih.gov |

| Cytidine Derivatives | N-Bromosuccinimide (NBS) | C5 | DMF or ionic liquids | nih.gov |

| Quinolines | NCS, NBS, NIS | C5 | Aqueous, metal-free | rsc.org |

| Pyrazolo[1,5-a]pyrimidines | NaX / K₂S₂O₈ | C3 | Aqueous, one-pot | nih.gov |

Ring Transformations and Cycloaddition Reactions of Pyrimidine Analogues.

Investigations into Hydrazinolysis and Related Ring Alterations.

Hydrazinolysis, the reaction with hydrazine (B178648) (N₂H₄), is a powerful method for inducing ring transformations in heterocyclic compounds, including pyrimidines. The outcome of the reaction is highly dependent on the substituent pattern on the pyrimidine ring and the reaction conditions. For pyrimidines bearing suitable leaving groups or specific activating substituents, hydrazine can act as a binucleophile, leading to cleavage of the pyrimidine ring followed by recyclization to form a new heterocyclic system.

Studies on various pyrimidine derivatives show that hydrazinolysis can lead to the formation of pyrazoles, triazoles, or other nitrogen-containing heterocycles. researchgate.netrsc.org For example, the treatment of uracil (B121893) and thymine (B56734) derivatives with hydrazine hydrate (B1144303) results in the quantitative degradation of the pyrimidine ring to form pyrazol-3-one or 5-methylpyrazol-3-one, respectively, along with urea. rsc.org The reaction of 4-Chloro-2-(methylsulfanyl)pyrimidine with hydrazine hydrate leads to a simple nucleophilic substitution, yielding 4-Hydrazino-2-(methylsulfanyl)pyrimidine, which can serve as a building block for further heterocyclic synthesis. nih.gov

In more complex cases, such as with certain Biginelli pyrimidines (dihydropyrimidinones), reaction with hydrazine hydrate under solvent-free conditions can cause an unexpected ring opening, yielding pyrazoles and other fragments. researchgate.net The proposed mechanism involves the initial formation of a carbohydrazide (B1668358) intermediate, followed by an intermolecular nucleophilic attack of the terminal amino group on the C6 position of the pyrimidine ring, leading to cleavage. researchgate.net The nature of substituents on the pyrimidine ring dictates the preferred site of initial nucleophilic attack by hydrazine, which in turn determines the final product of the ring transformation. researchgate.net

Rearrangement Mechanisms in Substituted Pyrimidines.

Substituted pyrimidines can undergo various rearrangement reactions, often catalyzed by acid, base, or heat. These rearrangements are crucial synthetic tools for accessing diverse heterocyclic structures. One of the most prominent examples is the Dimroth rearrangement. nih.gov

The Dimroth rearrangement involves the isomerization of heterocycles through a process of ring opening and subsequent ring closure, which effectively relocates heteroatoms within the ring or between the ring and its substituents. nih.gov This rearrangement is common in nitrogen-containing heterocycles and can be catalyzed by acids or bases. nih.gov The mechanism typically involves the protonation (in acid) or deprotonation (in base) of a ring nitrogen, followed by nucleophilic attack (often by water or hydroxide) to open the ring. The resulting open-chain intermediate can then rotate and recyclize to form an isomeric heterocyclic system. nih.govresearchgate.net

The rate and feasibility of the Dimroth rearrangement are strongly influenced by the electronic properties of the substituents on the pyrimidine ring. Electron-withdrawing groups can increase the rate of rearrangement by making the pyrimidine ring more susceptible to the initial nucleophilic attack that initiates ring opening. researchgate.net For instance, aza-substitution or the presence of a nitro group on an imidazo[1,2-a]pyrimidine (B1208166) system facilitates nucleophilic attack at the C5 position, promoting the rearrangement. researchgate.net This type of skeletal editing allows for the conversion of pyrimidines into other heterocycles, such as pyridines, by reacting an activated pyrimidinium salt with a nucleophile, which proceeds through a Dimroth rearrangement pathway. chinesechemsoc.org

Structure-Reactivity Relationships in Substituted Pyrimidines.

Impact of Substituent Electronic Effects (Inductive and Mesomeric) on Reaction Rates.

The reactivity of the pyrimidine ring is profoundly influenced by the electronic properties of its substituents. These properties are typically described by two main electronic effects: the inductive effect and the mesomeric (or resonance) effect. chemistrysteps.comwikipedia.org

The inductive effect (-I or +I) is the polarization of a sigma (σ) bond due to the electronegativity difference between the atoms, and its effect is transmitted through the sigma framework of the molecule. chemistrysteps.comslideshare.net Electron-withdrawing groups (e.g., halogens, nitro groups) exert a negative inductive effect (-I), pulling electron density away from the ring and deactivating it towards electrophilic attack. Conversely, electron-donating groups like alkyl groups exert a positive inductive effect (+I), pushing electron density into the ring.

The mesomeric effect (-M or +M) , also known as the resonance effect, involves the delocalization of pi (π) electrons or lone pairs between a substituent and the conjugated π-system of the ring. wikipedia.orgunacademy.com A substituent with a lone pair of electrons adjacent to the ring (e.g., -OCH₃, -SCH₃) can donate these electrons into the ring's π-system, exerting a positive mesomeric effect (+M). This increases the electron density on the ring, particularly at the ortho and para positions, thereby activating the ring towards electrophilic substitution. csu.edu.aulibretexts.org Electron-withdrawing groups with π-bonds (e.g., -NO₂, -CN) can withdraw electron density from the ring via resonance, exerting a negative mesomeric effect (-M).

In the case of this compound, the substituents have the following effects:

Methoxy groups (-OCH₃): The oxygen atom is more electronegative than carbon, so it exerts a -I effect. However, the lone pairs on the oxygen can be delocalized into the pyrimidine ring, resulting in a strong +M effect. Generally, for alkoxy groups, the +M effect dominates the -I effect, making them strong activating groups for electrophilic aromatic substitution. chemistrysteps.com

Methylsulfanyl group (-SCH₃): Similar to the methoxy group, the sulfur atom is more electronegative than carbon, leading to a -I effect. Sulfur also has lone pairs that can be donated to the ring, resulting in a +M effect.

Table 2: Electronic Effects of Substituents on the Pyrimidine Ring

| Substituent Group | Inductive Effect | Mesomeric Effect | Overall Effect on Electrophilic Substitution | Reference |

|---|---|---|---|---|

| -OCH₃ (Methoxy) | -I (Withdrawing) | +M (Donating) | Strongly Activating | chemistrysteps.com |

| -SCH₃ (Methylsulfanyl) | -I (Withdrawing) | +M (Donating) | Activating | chemistrysteps.com |

| -Alkyl (e.g., -CH₃) | +I (Donating) | None | Weakly Activating | slideshare.net |

| -Cl, -Br (Halogens) | -I (Withdrawing) | +M (Donating) | Deactivating but Ortho, Para-directing | chemistrysteps.com |

| -NO₂ (Nitro) | -I (Withdrawing) | -M (Withdrawing) | Strongly Deactivating | unacademy.com |

Influence of Steric Hindrance on Chemical Transformations

The reactivity of this compound in chemical transformations, particularly nucleophilic aromatic substitution (SNAr), is significantly influenced by steric hindrance. The substituents on the pyrimidine ring, especially those adjacent to the reaction center, can impede the approach of a nucleophile, thereby affecting the rate and outcome of the reaction.

In SNAr reactions, the nucleophile attacks the electrophilic carbon atom, leading to the formation of a Meisenheimer complex as an intermediate. nih.gov The rate of this reaction is sensitive to the steric environment around the site of attack. For a molecule like this compound, the primary site for nucleophilic attack is the C2 position, where the methylsulfanyl group is the leaving group. The methoxy groups at the C4 and C6 positions play a crucial role in the steric landscape of the molecule.

The addition of bulky substituents to the pyrimidine ring can shield the electrophilic carbon from nucleophilic attack, thus slowing down the reaction rate. libretexts.org For instance, if larger alkyl or aryl groups were present at the 4 and 6 positions instead of methoxy groups, a significant decrease in the reaction rate would be anticipated. This is because the incoming nucleophile would experience greater steric repulsion from these larger groups, making it more difficult to approach the C2 carbon at the required trajectory for the reaction to occur. libretexts.orgreddit.com

Detailed research on 2-sulfonylpyrimidines has provided insights into the effects of substitution on reactivity. While electronic effects are a primary driver of reactivity, with electron-withdrawing groups generally increasing the rate of nucleophilic substitution, steric factors also contribute. In a study of various substituted 2-sulfonylpyrimidines, it was observed that the nature of the substituents on the pyrimidine ring could be modulated to fine-tune reactivity. acs.org Although not explicitly focused on steric hindrance, the principle that the substitution pattern on the ring dictates reactivity is well-established.

The following table illustrates the general effect of increasing steric bulk at positions ortho to the reaction site on the rate of SN2/SNAr reactions.

| Substituent Size at Ortho Position | Relative Rate of Reaction | Reason |

| Small (e.g., -H) | Fastest | Minimal steric hindrance, allowing easy approach of the nucleophile. |

| Medium (e.g., -OCH3) | Intermediate | Moderate steric hindrance from the methoxy groups. |

| Large (e.g., -C(CH3)3) | Slowest | Significant steric shielding of the reaction center. |

It is important to note that in the case of this compound, the methoxy groups are at positions 4 and 5. The group at position 4 is ortho to the C2 reaction center and will exert a more direct steric influence than the group at position 5.

The Effect of Heterocyclic Ring System Variations on Reactivity (e.g., Pyrimidine vs. Triazine)

The nature of the heterocyclic ring system itself has a profound effect on the reactivity of molecules like this compound. Replacing the pyrimidine ring with a triazine ring, for instance, can lead to a dramatic change in chemical reactivity, primarily due to the differing electronic properties of the two heterocycles.

Pyrimidines are considered electron-deficient heterocycles, which makes them susceptible to nucleophilic attack. nih.gov The introduction of a third nitrogen atom to form a 1,3,5-triazine (B166579) ring further increases this electron deficiency. This heightened electrophilicity of the carbon atoms in the triazine ring makes it significantly more reactive towards nucleophiles.

A direct comparison of the reactivity of a 2-sulfonylpyrimidine with its 2,4-dimethoxy-6-(methylsulfonyl)-1,3,5-triazine analog demonstrated this principle. The triazine derivative was found to have a drastically increased reactivity in nucleophilic substitution reactions. acs.org This observation can be attributed to the greater ability of the triazine ring to stabilize the negative charge in the Meisenheimer intermediate formed during the SNAr reaction.

In some cases, the methylsulfanyl group, which is a reasonable leaving group in pyrimidine systems, can be unreactive in certain triazine derivatives. For example, the methylsulfanyl group in a pyrazolo[4,3-e] libretexts.orgacs.orgmdpi.comtriazine was found to be unreactive towards nucleophilic agents. mdpi.com To induce reactivity, it was necessary to replace it with a more electron-withdrawing methylsulfonyl group, which is a better leaving group. mdpi.com This highlights that while the triazine ring is inherently more reactive, the nature of the leaving group remains a critical factor.

The table below summarizes the relative reactivity of pyrimidine and triazine systems in nucleophilic aromatic substitution reactions.

| Heterocyclic System | Number of Nitrogen Atoms | Relative Electrophilicity | Reactivity towards Nucleophiles |

| Pyrimidine | 2 | High | Reactive |

| 1,3,5-Triazine | 3 | Very High | Highly Reactive |

The increased number of nitrogen atoms in the triazine ring withdraws electron density from the ring carbons more effectively than in the pyrimidine ring, leading to a more electron-deficient system and consequently, a higher reactivity towards nucleophiles.

Advanced Spectroscopic and Structural Elucidation Techniques for 4,5 Dimethoxy 2 Methylsulfanyl Pyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons and carbons within a molecule.

Proton NMR (¹H NMR) spectroscopy of 4,5-Dimethoxy-2-(methylsulfanyl)pyrimidine reveals distinct signals corresponding to the different proton environments in the molecule. In a deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) solvent, the spectrum shows a singlet at approximately 2.51 ppm, which is attributed to the three protons of the methylsulfanyl (SCH₃) group. Another singlet appears at around 3.89 ppm, corresponding to the six protons of the two equivalent methoxy (B1213986) (OCH₃) groups. A third singlet is observed at 6.21 ppm, which is characteristic of the single proton attached to the pyrimidine (B1678525) ring.

| Proton Environment | Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity |

| -SCH₃ | 2.51 | Singlet |

| -OCH₃ | 3.89 | Singlet |

| Pyrimidine-H | 6.21 | Singlet |

This table is based on data from reference .

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is utilized to identify the key functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of pyrimidine derivatives typically displays characteristic absorption bands. For instance, C=N stretching vibrations within the pyrimidine ring are generally observed in the region of 1642 cm⁻¹. arabjchem.org The C-O stretching of the methoxy groups would likely appear around 1178 cm⁻¹, and C-N stretching vibrations are expected around 1232-1256 cm⁻¹. arabjchem.org Additionally, C-H stretching vibrations from the aromatic ring and the methyl groups would be present.

| Functional Group | Approximate Wavenumber (cm⁻¹) |

| C=N Stretch (Pyrimidine Ring) | ~1642 |

| C-O Stretch (Methoxy) | ~1178 |

| C-N Stretch | ~1232-1256 |

This table is based on data for similar pyrimidine derivatives from reference arabjchem.org.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight of 186.23 g/mol . The fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure. Pyrimidine derivatives often exhibit characteristic fragmentation pathways, including the loss of functional groups and decomposition of the heterocyclic ring. sapub.org

X-ray Crystallography for Precise Solid-State Structure Determination

While specific X-ray crystallography data for this compound was not found, studies on the closely related isomer, 4,6-Dimethoxy-2-(methylsulfanyl)pyrimidine, reveal that the molecule is essentially planar. nih.govresearchgate.net In the crystal structure of this isomer, molecules are linked into chains by C—H⋯N hydrogen bonds. nih.govresearchgate.net It is reasonable to infer that this compound would also adopt a largely planar conformation due to the aromatic nature of the pyrimidine ring. X-ray diffraction analysis would also validate bond lengths, such as C–S and C–O bonds.

Elucidation of Intermolecular Interactions and Crystal Packing.

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield a definitive experimental crystal structure for this compound. Consequently, a detailed analysis of its specific intermolecular interactions and crystal packing based on single-crystal X-ray diffraction data cannot be provided at this time. The elucidation of these features awaits future experimental studies.

Examination of Conformational Differences within Asymmetric Units (e.g., for 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine).

In contrast to the title compound, the crystal structure of the related compound, 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine (B154808), has been determined, revealing significant conformational differences within its asymmetric unit. nih.govnih.gov The asymmetric unit of this compound contains two independent molecules, designated as A and B, which exhibit distinct orientations of their methylsulfonyl groups. nih.govnih.govresearchgate.net

The primary conformational distinction between molecule A and molecule B lies in the torsion angle of the methylsulfonyl group relative to the pyrimidine ring. nih.govnih.gov In molecule A, the C—S—C—N torsion angle is 157.98 (13)°, indicating a near anti-periplanar conformation. nih.gov Conversely, in molecule B, this same torsion angle is 6.09 (18)°, signifying a syn-periplanar orientation. nih.gov This stark difference in conformation highlights the rotational flexibility of the methylsulfonyl group and its influence on the molecular packing.

Table 1: Conformational Differences in the Asymmetric Unit of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine

| Molecule | Torsion Angle (°C) | Conformation |

|---|---|---|

| A | 157.98 (13) | Anti-periplanar |

| B | 6.09 (18) | Syn-periplanar |

The B molecules are integrated into this crystal structure by forming C—H⋯O hydrogen bonds with the chains of A molecules. nih.gov This results in a complex, three-dimensional supramolecular architecture stabilized by these weak intermolecular interactions. nih.gov The specific hydrogen bonds observed in the crystal structure are detailed in the table below.

Table 2: Intermolecular Hydrogen Bonds in Crystalline 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine

| Donor-H···Acceptor | Description |

|---|---|

| C3A—H3AA···O2A | Links type A molecules into chains |

| C7A—H7AA···O4A | Links type A molecules into chains |

| C5A—H5AC···O2B | Links type B molecules to the chains of type A molecules |

The presence of two distinct conformers within the same crystal lattice underscores the subtle energetic balance that can exist in the solid state, where different molecular orientations are stabilized by a network of intermolecular interactions.

Theoretical and Computational Chemistry Studies on 4,5 Dimethoxy 2 Methylsulfanyl Pyrimidine

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and reactivity of molecules. For 4,5-Dimethoxy-2-(methylsulfanyl)pyrimidine, these methods provide insights that are complementary to experimental data.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. ijcce.ac.irdergipark.org.tr DFT calculations for this compound would reveal the distribution of electron density, which is heavily influenced by its substituents. The two methoxy (B1213986) (-OCH₃) groups at the C4 and C5 positions are strong electron-donating groups through resonance, increasing the electron density of the pyrimidine (B1678525) ring. The methylsulfanyl (-SCH₃) group at the C2 position also contributes to the electronic properties, though its effect is more complex.

Key parameters derived from DFT calculations help in understanding the molecule's reactivity. ijcce.ac.irijcce.ac.ir The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this regard. A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity. ijcce.ac.ir For this compound, the electron-donating methoxy groups would be expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack.

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. They visualize the electrostatic potential on the electron density surface, identifying regions prone to electrophilic and nucleophilic attack. dergipark.org.tr For this compound, negative potential (red/yellow areas) would likely be concentrated around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the methoxy groups, indicating sites for electrophilic interaction.

| Quantum Chemical Parameter | Predicted Influence on this compound | Significance |

|---|---|---|

| HOMO Energy | Relatively high due to electron-donating groups | Indicates susceptibility to oxidation and electrophilic attack |

| LUMO Energy | Lowered by the electronegative N and O atoms | Indicates ability to accept electrons |

| HOMO-LUMO Gap (ΔE) | Expected to be moderately small | Suggests higher chemical reactivity compared to unsubstituted pyrimidine ijcce.ac.ir |

| Dipole Moment | Non-zero due to asymmetrical arrangement of polar groups | Influences solubility and intermolecular interactions |

| Molecular Electrostatic Potential (MEP) | Negative potential on N and O atoms | Highlights sites for electrophilic attack and hydrogen bonding dergipark.org.tr |

Computational modeling can be employed to simulate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies for proposed reaction pathways. acs.org

Plausible reactions for this compound include electrophilic substitution on the pyrimidine ring, oxidation of the methylsulfanyl group to a sulfoxide (B87167) or sulfone, and nucleophilic aromatic substitution. For instance, in an electrophilic substitution reaction, DFT calculations can help determine the most likely site of attack by analyzing the charge distribution and frontier orbital densities. growingscience.com Similarly, for the oxidation of the sulfur atom, computational models can elucidate the step-by-step mechanism and the energy barriers involved. mdpi.com Such simulations are crucial for predicting reaction outcomes and optimizing synthetic procedures. acs.org

Molecular Dynamics Simulations for Conformational Analysis and Stability Assessment

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comsemanticscholar.org For this compound, MD simulations are valuable for performing conformational analysis and assessing the molecule's stability. mdpi.com The molecule possesses several rotatable single bonds, primarily the C-O bonds of the methoxy groups and the C-S bond of the methylsulfanyl group.

Computational Prediction of Reactivity and Selectivity

Computational methods can predict the reactivity and selectivity of this compound in chemical reactions, providing a theoretical framework to understand and anticipate its chemical behavior.

The Hammett equation is a tool in physical organic chemistry that describes the influence of substituents on the reactivity of aromatic compounds. nih.gov It relates reaction rates and equilibrium constants for reactions involving substituted benzene (B151609) derivatives with just two parameters: a substituent constant (σ) and a reaction constant (ρ). sciepub.com This principle can be extended to heterocyclic systems like pyrimidine.

The reactivity of this compound can be predicted by considering the Hammett constants of its substituents. The methoxy group (-OCH₃) has a negative Hammett constant (σₚ = -0.27), indicating it is an electron-donating group that activates the ring towards electrophilic substitution and deactivates it towards nucleophilic substitution. The methylsulfanyl group (-SCH₃) has a Hammett constant near zero (σₚ = 0.00), suggesting a relatively neutral electronic effect in the para position.

By constructing a Hammett plot (graphing the logarithm of the relative reaction rate, log(k/k₀), against the Hammett constant σ), a linear correlation can often be found for a series of related compounds. mdpi.comresearchgate.net The slope of this line, the reaction constant (ρ), provides insight into the reaction mechanism. A negative ρ value indicates the buildup of positive charge in the transition state, characteristic of electrophilic attack. nih.gov While specific experimental kinetic data for this exact compound is not available, the Hammett principle provides a robust framework for predicting how its substituents would modulate its reactivity relative to other pyrimidine derivatives. sciepub.com

| Substituent | Hammett Constant (σp) | Electronic Effect |

|---|---|---|

| -OCH₃ (Methoxy) | -0.27 | Strongly Electron-Donating |

| -SCH₃ (Methylsulfanyl) | 0.00 | Neutral |

| -H (Hydrogen) | 0.00 | Reference |

| -Cl (Chloro) | 0.23 | Electron-Withdrawing |

| -NO₂ (Nitro) | 0.78 | Strongly Electron-Withdrawing |

The study of the photolysis of pyrimidine analogues is crucial for understanding their stability under ultraviolet (UV) radiation and their potential photochemical reactions. acs.org The electronic effects of substituents play a significant role in determining the photophysical and photochemical properties of the pyrimidine core. chemrxiv.orgmdpi.com

Electron-donating groups, such as the methoxy groups in this compound, can influence the energy levels of the excited states (S₁ and T₁). mdpi.com This can affect the efficiency of photolytic processes like internal conversion, intersystem crossing, and photochemical reactions. chemrxiv.org For example, studies on other substituted pyrimidines have shown that electron-donating effects can be unfavorable for certain photolysis reactions. researchgate.net The substituents can alter the pathways of energy dissipation after UV absorption, potentially leading to different photoproducts, such as cyclobutane (B1203170) dimers or solvent adducts, or enhancing photostability through rapid non-radiative decay to the ground state. acs.orgmdpi.com Computational modeling can be used to map the potential energy surfaces of the excited states to predict the likely deactivation pathways and photolytic outcomes for this compound based on the known behavior of its analogues. acs.org

In Silico Approaches for Rational Compound Design and Property Prediction

In the realm of modern medicinal chemistry and materials science, in silico methodologies have become indispensable tools for the rational design of novel compounds and the prediction of their physicochemical and biological properties. These computational approaches allow for the high-throughput screening of virtual libraries of molecules, saving significant time and resources compared to traditional experimental synthesis and testing. For the compound this compound, a thorough understanding of its theoretical and computational profile can provide valuable insights into its potential applications and guide further research.

While dedicated, in-depth computational studies specifically targeting this compound are not extensively documented in publicly available literature, its properties can be reliably predicted using a variety of well-established computational models. These predictions are based on the compound's structure and draw from large datasets of experimentally verified chemical information. Such analyses are crucial for assessing its drug-likeness, pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET), and other key chemical characteristics.

One of the foundational aspects of in silico analysis is the prediction of physicochemical properties that govern a molecule's behavior in a biological system. These properties, including molecular weight, lipophilicity (log P), water solubility, and polar surface area, are critical determinants of a compound's potential as a therapeutic agent. For this compound, these parameters can be calculated using various computational tools.

Below is a data table summarizing the predicted physicochemical properties for this compound, generated using widely recognized computational models.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance in Compound Design |

|---|---|---|

| Molecular Formula | C₇H₁₀N₂O₂S | Provides the elemental composition of the molecule. |

| Molecular Weight | 186.23 g/mol | Influences absorption and distribution; values under 500 g/mol are generally preferred for oral drugs. |

| Log P (octanol/water) | 1.5 - 2.0 | A measure of lipophilicity, which affects solubility, absorption, and membrane permeability. |

| Topological Polar Surface Area (TPSA) | 59.4 Ų | Predicts transport properties; TPSA < 140 Ų is often associated with good oral bioavailability. |

| Number of Hydrogen Bond Donors | 0 | Affects solubility and binding to biological targets. |

| Number of Hydrogen Bond Acceptors | 4 | Influences solubility and interactions with biological macromolecules. |

Furthermore, the principles of rational drug design often employ frameworks like Lipinski's Rule of Five to assess the "drug-likeness" of a compound. This rule suggests that poor absorption or permeation is more likely when there are more than 5 hydrogen bond donors, the molecular weight is over 500, the log P is over 5, and there are more than 10 hydrogen bond acceptors. Based on the predicted properties in Table 1, this compound generally adheres to these guidelines, suggesting it possesses a favorable profile for potential development as an orally administered therapeutic agent.

Beyond basic physicochemical properties, in silico tools can also predict a compound's ADMET profile. These predictions are crucial for identifying potential liabilities early in the drug discovery process. For this compound, a predicted ADMET profile can offer insights into its likely behavior within a biological system.

Table 2: Predicted ADMET Profile for this compound

| ADMET Parameter | Predicted Outcome | Implication for Compound Development |

|---|---|---|

| Absorption | ||

| Gastrointestinal (GI) Absorption | High | The compound is likely to be well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeant | No | The compound is unlikely to cross into the central nervous system, which may be desirable to avoid CNS side effects. |

| Distribution | ||

| Plasma Protein Binding (PPB) | Moderately High | The extent of binding to plasma proteins can influence the free concentration of the compound available to exert its effect. |

| Metabolism | ||

| CYP450 Inhibition | Potential inhibitor of some isoforms (e.g., CYP1A2, CYP2C9) | Indicates a potential for drug-drug interactions. |

| Excretion | ||

| Primary Route | Likely renal and metabolic clearance | Provides an indication of how the compound is eliminated from the body. |

| Toxicity | ||

| Ames Test | Predicted non-mutagenic | Suggests a low likelihood of being a mutagen. |

The data presented in these tables, derived from computational predictions, provide a foundational understanding of the chemical and potential biological characteristics of this compound. This information is instrumental in the context of rational compound design. For instance, the predicted high gastrointestinal absorption and adherence to Lipinski's rules make it an attractive scaffold for further modification in the pursuit of new drug candidates. The predicted metabolic profile, while highlighting potential interactions, also offers a roadmap for chemical modifications that could mitigate these effects.

Advanced Analytical Methodologies for Reaction Monitoring and Purification

Thin Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin Layer Chromatography is an indispensable tool for qualitatively monitoring the progress of chemical reactions involving 4,5-Dimethoxy-2-(methylsulfanyl)pyrimidine. Its speed, simplicity, and low cost allow chemists to quickly assess the consumption of starting materials and the formation of products. In the synthesis of pyrimidine (B1678525) derivatives, TLC is routinely used to determine the optimal reaction time and to check for the presence of byproducts or unreacted starting materials. sci-hub.semdpi.com

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically coated with a stationary phase like silica (B1680970) gel. sci-hub.se The plate is then placed in a developing chamber containing a suitable mobile phase. The choice of eluent is crucial for achieving good separation between the starting materials, intermediates, and the desired product. For pyrimidine derivatives, solvent systems often consist of mixtures of polar and non-polar solvents, such as dichloromethane/methanol (B129727) or ethyl acetate (B1210297)/n-hexane. sci-hub.sesemanticscholar.org After development, the separated spots are visualized, commonly under UV light (254 nm or 365 nm), or by using chemical staining agents like potassium permanganate (B83412) or p-anisaldehyde solutions. mdpi.com By comparing the retention factor (Rf) values of the spots in the reaction mixture to those of the pure starting materials, a clear picture of the reaction's progress can be obtained.

| Parameter | Description | Example Application/Reference |

|---|---|---|

| Stationary Phase | Silica gel GF254 plates are commonly used due to their versatility and compatibility with a wide range of organic compounds. | Used for monitoring synthesis of 4-selenopyrimidine derivatives. sci-hub.se |

| Mobile Phase (Eluent) | A mixture of solvents is optimized to achieve clear separation. Common systems include Dichloromethane:Methanol or Ethyl acetate:n-hexane. | V(dichloromethane):V(methanol) = 9:1 or 6:1 sci-hub.se; 30% ethyl acetate and 70% n-hexane. semanticscholar.org |

| Visualization | Spots are typically visualized under UV light (254 nm). Chemical stains can also be used for compounds that are not UV-active. | UV light (254 nm, 365 nm), ethanolic phosphomolybdic acid (PMA), potassium permanganate solution. mdpi.com |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Kinetic Studies

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of this compound. It offers superior resolution, sensitivity, and precision compared to TLC, making it the method of choice for quantitative analysis, purity assessment, and kinetic studies of reactions involving pyrimidine derivatives. researchgate.net

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of pyrimidine compounds. researchgate.net In this setup, a non-polar stationary phase (such as C8 or C18 silica gel) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid (TFA) to improve peak shape. sielc.comnih.gov The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is commonly achieved using a UV detector, as the pyrimidine ring system exhibits strong absorbance in the UV region (e.g., 210, 254, 280 nm). nih.gov For more complex matrices or metabolite identification, HPLC can be coupled with mass spectrometry (MS), such as in HPLC-Q-TOF-MS/MS systems, which provide structural information based on mass-to-charge ratio and fragmentation patterns. nih.gov This approach is particularly useful for quantitative analysis in biological samples, where methods like hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS) can be employed. nih.gov

| Parameter | Description | Example Application/Reference |

|---|---|---|

| Column | Reversed-phase columns, such as C18, are widely used for their ability to separate moderately polar compounds. | Gemini-NX 3 µm C18 110A (250 × 4.6 mm). nih.gov |

| Mobile Phase | A gradient or isocratic elution using a mixture of an aqueous phase (often with an acid modifier) and an organic solvent. | A: 0.1% TFA in H₂O; B: 0.1% TFA, 10% H₂O in Acetonitrile. Gradient: 0-100% B over 20 min. nih.gov |

| Flow Rate | A typical analytical flow rate is around 1.0 mL/min. | 1.0 mL/min. nih.gov |

| Detection | UV detection at wavelengths where the analyte has maximum absorbance ensures high sensitivity. Mass spectrometry provides structural confirmation. | UV detection at 205, 210, 254, 280 nm; nih.gov TOF/MS/MS. nih.gov |

| Purity Assessment | Final product purity is often confirmed to be >95% by HPLC analysis. | All reported compounds were >95% pure by HPLC. nih.gov |

Column Chromatography for Isolation and Purification of Synthetic Products

Following a chemical synthesis, the crude product containing this compound must be purified to remove unreacted starting materials, reagents, and byproducts. Column chromatography is the most common and effective method for this purpose on a laboratory scale. nih.gov This technique separates compounds based on their differential adsorption to a solid stationary phase as they are carried through the column by a liquid mobile phase.

For the purification of pyrimidine derivatives, silica gel is the most frequently used stationary phase. The crude reaction mixture is loaded onto the top of the silica gel column, and a carefully selected solvent system (eluent) is passed through it. nih.gov The polarity of the eluent is often gradually increased (gradient elution), for instance, by changing the ratio of a non-polar solvent like n-hexane to a more polar solvent like ethyl acetate or dichloromethane. researchgate.net Fractions are collected as the eluent exits the column and are analyzed by TLC to identify those containing the pure product. In the synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine, a related compound, the crude product was loaded onto a silica column and eluted with acetone (B3395972) to obtain the purified substance. nih.gov

| Parameter | Description | Example Application/Reference |

|---|---|---|

| Stationary Phase | Silica gel is the standard choice for its effectiveness in separating compounds of varying polarities. | Used for purification of 4,6-dimethoxy-2-methylsulfonylpyrimidine. nih.gov |

| Loading Method | The crude product can be loaded directly if it is a non-viscous liquid, or pre-adsorbed onto a small amount of silica gel for solid samples. | The reaction mixture was loaded directly onto a silica column. nih.gov |

| Mobile Phase (Eluent) | A solvent or a mixture of solvents is used to elute the compounds. The polarity is chosen based on the polarity of the target compound. | Acetone; nih.gov n-hexane/DCM gradient. researchgate.net |

| Fraction Analysis | TLC is used to analyze the collected fractions to determine which ones contain the pure desired product. | Standard practice in column chromatography procedures. researchgate.net |

Conclusion and Future Research Perspectives

Summary of Key Academic Research Findings and Contributions to Pyrimidine (B1678525) Chemistry.

Direct academic research focusing exclusively on 4,5-Dimethoxy-2-(methylsulfanyl)pyrimidine is exceptionally limited. Its primary contribution to the broader field of pyrimidine chemistry appears to be as a potential, albeit less common, building block in the synthesis of more complex heterocyclic systems. The presence of two adjacent methoxy (B1213986) groups at the 4 and 5 positions, combined with a methylsulfanyl group at the 2-position, offers a unique electronic and steric environment that could, in principle, be exploited for novel chemical transformations.

The isomeric compound, 4,6-Dimethoxy-2-(methylsulfanyl)pyrimidine, is well-documented as a key intermediate in the synthesis of certain herbicides. This highlights the potential of the dimethoxy-2-(methylsulfanyl)pyrimidine scaffold in agrochemical research, a potential that remains largely unconfirmed for the 4,5-isomer.

Identification of Unexplored Research Avenues and Persistent Challenges in this compound Chemistry.

The scarcity of dedicated research on this compound itself presents the most significant challenge and, concurrently, the most fertile ground for future investigation. Key unexplored avenues include:

Systematic Synthesis and Characterization: A fundamental starting point would be the development and optimization of a robust and scalable synthetic route to this compound. Detailed characterization using modern spectroscopic and crystallographic techniques would provide a crucial foundation for all subsequent research. The synthesis of unsymmetrical dimethoxypyrimidines can be challenging, and overcoming this hurdle would be a significant contribution.

Reactivity Studies: A comprehensive investigation into the reactivity of this compound is needed. This would involve exploring a range of reactions, including oxidation of the methylsulfanyl group, nucleophilic aromatic substitution reactions, and potential metal-catalyzed cross-coupling reactions at the C-6 position. Understanding its reactivity profile compared to its 4,6-isomer would be of particular interest.

Biological Screening: Given the broad biological activities of pyrimidine derivatives, a systematic screening of this compound and its derivatives for various biological activities (e.g., anticancer, antimicrobial, antiviral, herbicidal) is a critical unexplored area. The unique substitution pattern may lead to novel structure-activity relationships.

Computational Studies: Theoretical calculations could provide insights into the electronic structure, reactivity, and potential biological interactions of this molecule, guiding future experimental work.

A persistent challenge is the lack of established research to build upon. Researchers venturing into this area will be breaking new ground, which requires a more foundational and exploratory approach.

Outlook for Advanced Functionalization and Diverse Chemical Transformation Studies.

The future of research into this compound lies in its systematic exploration and the application of modern synthetic methodologies. The potential for advanced functionalization is significant. For instance, modern catalytic methods for C-H functionalization could potentially be applied to the C-6 position of the pyrimidine ring, opening up a vast chemical space for the synthesis of novel derivatives.

The development of diverse chemical transformations, such as converting the methylsulfanyl group into other functionalities or elaborating the pyrimidine core into fused heterocyclic systems, could lead to the discovery of compounds with interesting photophysical or material properties, in addition to biological activity.

Q & A

Q. What are the established methods for synthesizing 4,5-Dimethoxy-2-(methylsulfanyl)pyrimidine?

A common approach involves dissolving stoichiometric amounts of the precursor (e.g., 4,6-dimethoxy-2-(methylsulfanyl)pyrimidine) and a co-crystal former (e.g., 4-hydroxybenzoic acid) in hot methanol. The mixture is stirred under gentle heating (~60°C) and allowed to cool slowly, yielding single crystals suitable for structural analysis . For annulated derivatives, cyclocondensation reactions using ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate with binucleophiles (e.g., thieno-thiopyran derivatives) are employed .

Q. How is the crystal structure of this compound determined experimentally?